Technical Whitepaper: (Tetrahydro-2H-pyran-2-yl)methylhydrazine Dihydrochloride
Technical Whitepaper: (Tetrahydro-2H-pyran-2-yl)methylhydrazine Dihydrochloride
This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-2-ylmethylhydrazine dihydrochloride , a specialized heterocyclic building block used in medicinal chemistry.
Nomenclature, Synthetic Utility, and Application in Drug Design
Executive Summary
Tetrahydro-2H-pyran-2-ylmethylhydrazine dihydrochloride is a chiral, hydrazine-functionalized heterocycle. Unlike its achiral regioisomer (the 4-substituted variant common in BTK inhibitors), the 2-substituted isomer introduces a stereocenter alpha to the ether oxygen. This structural feature allows medicinal chemists to exploit specific vector orientations in active sites, making it a critical scaffold for "escaping from flatland" in fragment-based drug discovery (FBDD).
This guide details the compound's identity, synthesizes its primary synonyms, outlines robust production protocols, and maps its utility in synthesizing bioactive pyrazoles and pyridazines.
Nomenclature and Synonyms
Accurate identification is critical due to the prevalence of the achiral 4-isomer. The 2-isomer is defined by the attachment of the hydrazine-methyl group at the carbon adjacent to the ring oxygen.
Systematic Name Decomposition
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Core Ring: Tetrahydro-2H-pyran (IUPAC: Oxane)
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Linker: Methyl (Methylene group, -CH₂-)
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Functional Group: Hydrazine (-NH-NH₂)
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Salt Form: Dihydrochloride (.2HCl)
Synonym Reference Table
| Naming Convention | Synonym / Identifier | Technical Note |
| IUPAC (Systematic) | (Oxan-2-ylmethyl)hydrazine dihydrochloride | Preferred for patent literature. |
| Common Chemical | (Tetrahydro-2H-pyran-2-yl)methylhydrazine 2HCl | Most common vendor format. |
| Inverted Index | Hydrazine, [(tetrahydro-2H-pyran-2-yl)methyl]-, dihydrochloride | Used in CAS indexing. |
| Structural Description | 2-Hydrazinylmethyl-tetrahydropyran dihydrochloride | Emphasizes the hydrazine attachment. |
| Free Base Precursor | (Tetrahydro-2H-pyran-2-yl)methylhydrazine | The reactive species before salt formation. |
| Related Amine | Derived from: (Tetrahydro-2H-pyran-2-yl)methylamine | CAS: 6628-83-7 (Amine precursor).[1] |
Critical Distinction: Do not confuse with (Tetrahydro-2H-pyran-4-yl)methylhydrazine (CAS 1315365-54-8), which is achiral and structurally distinct.
Physicochemical Profile
Understanding the physical state is essential for handling and stoichiometry calculations.
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Molecular Formula: C₆H₁₄N₂O · 2HCl
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Molecular Weight: 130.19 g/mol (Free Base) / ~203.11 g/mol (Dihydrochloride)
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Chirality: The C2 position is a stereocenter. The compound exists as (R), (S), or racemate.
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Note: Enantiopure forms are typically synthesized from chiral starting materials like (S)-glycidol or via enzymatic resolution.
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Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexanes, DCM).
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Stability: The dihydrochloride salt is hygroscopic but chemically stable at room temperature. The free base is prone to oxidation and should be used immediately or stored under inert gas.
Synthetic Protocols
Two primary routes are recommended for synthesizing this compound. Route A is preferred for scale-up due to cost, while Route B offers higher functional group tolerance.
Route A: Nucleophilic Substitution (Standard Protocol)
This method displaces a leaving group (halide or tosylate) with hydrazine hydrate.
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Precursor: 2-(Bromomethyl)tetrahydro-2H-pyran or 2-(Tosyloxymethyl)tetrahydro-2H-pyran.
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Reagent: Hydrazine hydrate (N₂H₄·H₂O) in large excess (5–10 equivalents).
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Mechanism: Sₙ2 Displacement.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of 2-(bromomethyl)tetrahydro-2H-pyran in Ethanol (0.5 M).
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Addition: Add 10.0 eq of Hydrazine Hydrate dropwise at 0°C. Excess hydrazine prevents the formation of the symmetrical dimer (R-NH-NH-R).
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Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).
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Workup: Concentrate in vacuo to remove ethanol and excess hydrazine.
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Caution: Residual hydrazine is toxic. Use a bleach trap for rotary evaporator exhaust.
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Extraction: Dissolve residue in DCM/Water. Extract the product into the organic phase (if free base is stable) or keep in aqueous phase and lyophilize.
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Salt Formation: Redissolve crude oil in Et₂O or Dioxane. Add 4M HCl in Dioxane (2.5 eq) dropwise. The dihydrochloride salt precipitates as a white solid. Filter and dry under vacuum.
Route B: Reductive Amination (Alternative)
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Precursor: Tetrahydro-2H-pyran-2-carbaldehyde.
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Reagent: Boc-Hydrazine (tert-butyl carbazate) followed by reduction (NaBH₃CN) and deprotection.
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Advantage: Avoids dimer formation completely; milder conditions.
Applications in Drug Discovery
This hydrazine is a "privileged structure" precursor.[2] It is primarily used to synthesize nitrogen-rich heterocycles that act as kinase inhibitors.[2]
Scaffold Hopping & Bioisosterism
The Tetrahydropyran (THP) ring serves as a bioisostere for:
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Cyclohexane: Increases polarity (lowers LogP) and metabolic stability.
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Phenyl: Disrupts pi-stacking interactions while maintaining spatial volume.
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Morpholine: Alters hydrogen bond acceptor vectors.
Heterocycle Construction
The hydrazine moiety reacts with 1,3-electrophiles to form pyrazoles, a core scaffold in drugs like Ibrutinib (BTK inhibitor) or Ruxolitinib (JAK inhibitor).
Reaction Logic:
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Condensation: Hydrazine attacks a 1,3-diketone or enaminone.
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Cyclization: Elimination of water forms the aromatic pyrazole ring.
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Result: A pyrazole with a chiral THP-methyl tail, positioning the ring oxygen to interact with specific residues (e.g., Cysteine or Hinge region amino acids) in the target protein.
Visualization of Workflows
Synthetic Pathway (DOT Diagram)
This diagram illustrates the conversion from the alkyl bromide to the final dihydrochloride salt.
Caption: Figure 1. Synthesis of (Tetrahydro-2H-pyran-2-yl)methylhydrazine 2HCl via nucleophilic substitution.
Application Logic (DOT Diagram)
This diagram maps the usage of the hydrazine in synthesizing a Pyrazole-based Kinase Inhibitor.
Caption: Figure 2.[1][3] Application of the hydrazine scaffold in constructing bioactive pyrazole cores.
Safety and Handling (E-E-A-T)
Warning: Hydrazines are potent reducing agents and potential carcinogens.
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Toxicity: Hydrazine derivatives can cause severe skin irritation and liver damage. The dihydrochloride salt significantly reduces vapor pressure, making it safer to handle than the free base.
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PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.
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Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
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Storage: Store at 2–8°C under argon. Hygroscopic – keep tightly sealed.
References
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BenchChem. (2025).[2][4] Application Notes: (Tetrahydro-2H-pyran-4-yl)hydrazine in the Synthesis of Bioactive Molecules. Retrieved from
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Organic Chemistry Portal. (2024). Synthesis of Hydrazines by N-N Coupling and Substitution. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. (Precursor Data). Retrieved from
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Ragnarsson, U. (2001).[5] Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30, 205-213.[5] (Mechanistic Foundation).
Sources
- 1. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. princeton.edu [princeton.edu]
